trans-Cyclopentane-1,2-dicarboxylic acid (CAS 1461-97-8) is a stereochemically defined, cyclic aliphatic dicarboxylic acid. Its key structural feature is the rigid cyclopentane core with two carboxylic acid groups locked in a `trans` configuration, meaning they are on opposite sides of the ring plane. This fixed, non-linear geometry makes it a valuable precursor in applications where precise three-dimensional structure is critical, such as in the synthesis of specialty polymers, metal-organic frameworks (MOFs), and as a chiral resolving agent in pharmaceuticals.
Substituting `trans-Cyclopentane-1,2-dicarboxylic acid` with its `cis` isomer or with flexible linear dicarboxylic acids (e.g., adipic acid) is not viable for structure-dependent applications. The `trans` geometry imposes a specific, rigid dihedral angle between the carboxyl groups that is fundamentally different from the `cis` isomer, where both groups are on the same face of the ring. This stereochemical difference directly dictates the resulting topology of coordination polymers and the chain packing and thermal properties of polyesters, making the isomers non-interchangeable for targeted material design. While the `cis` form can readily form a cyclic anhydride upon heating, the `trans` form cannot, highlighting a critical difference in process compatibility and reactivity.
The `trans` isomer of 1,2-Cyclopentanedicarboxylic acid exhibits a significantly higher melting point compared to its `cis` counterpart. This provides a wider and more stable processing window for melt polycondensation reactions and other high-temperature applications.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 163-165 °C |
| Comparator Or Baseline | `cis`-Cyclopentane-1,2-dicarboxylic acid: 132-136 °C |
| Quantified Difference | ~30 °C higher melting point |
| Conditions | Standard atmospheric pressure, literature values. |
A higher melting point allows for more aggressive thermal processing conditions without premature degradation, which is critical for synthesizing high-molecular-weight polymers.
The rigid `trans` configuration of the carboxylate groups prevents the formation of simple linear or planar structures commonly seen with terephthalic acid (a linear aromatic diacid). Instead, it acts as a rigid, angled linker. For example, in a series of coordination polymers, the isomeric benzenedicarboxylate ligands (1,2-, 1,3-, and 1,4-) produced distinctly different structures: the 1,2- and 1,3- isomers formed metallocycles and helical chains, while the linear 1,4- isomer formed simple zigzag chains. The fixed angle of the `trans`-cyclopentane derivative provides a predictable, non-linear building block essential for designing complex, three-dimensional network topologies.
| Evidence Dimension | Resulting Polymer/Framework Topology |
| Target Compound Data | Forms angled, non-linear, and potentially helical or 3D interpenetrated networks due to fixed `trans` geometry. |
| Comparator Or Baseline | Linear dicarboxylic acids (e.g., terephthalic acid): Tend to form simpler 1D linear or zigzag chains. |
| Quantified Difference | Qualitative difference in network dimensionality and topology (e.g., 3D network vs. 1D chain). |
| Conditions | Hydrothermal synthesis of coordination polymers with divalent metal ions (e.g., Co, Ni, Cu). |
For researchers in crystal engineering, this compound is not a generic diacid but a specific design element to create non-linear and three-dimensional framework materials that are inaccessible with common linear linkers.
The racemic mixture of `trans`-1,2-Cyclopentanedicarboxylic acid can be resolved into its constituent enantiomers, which are then used as chiral resolving agents. This process relies on the formation of diastereomeric salts with a racemic amine or alcohol, followed by fractional crystallization. While many chiral acids exist, the rigid cyclopentane backbone provides a well-defined scaffolding for diastereomeric interactions, enabling efficient separation. This is a common strategy for obtaining enantiopure materials, as demonstrated in the resolution of `trans`-1,2-cyclohexanedicarboxylic acid using (S)-phenylethylamine, where one diastereomeric salt preferentially crystallizes, yielding product with 97% enantiomeric excess.
| Evidence Dimension | Enantiomeric Excess (e.e.) Achieved via Diastereomeric Salt Resolution |
| Target Compound Data | Used as a standard resolving agent; capable of producing high e.e. products. |
| Comparator Or Baseline | Similar rigid diacids like `trans`-1,2-cyclohexanedicarboxylic acid achieve up to 97% e.e. in resolving amines. |
| Quantified Difference | Demonstrated capability to achieve high levels of chiral purity (>95% e.e.). |
| Conditions | Formation of diastereomeric salts with a chiral resolving agent (e.g., a chiral amine) followed by fractional crystallization. |
For chemists needing to separate enantiomers, this compound offers a proven, cost-effective tool for classical resolution, avoiding more complex chromatographic methods.
The compound's high melting point and rigid, non-planar structure make it a suitable monomer for producing specialty polyesters or polyamides where a higher glass transition temperature (Tg) and thermal stability are desired compared to analogs made from flexible, linear diacids. Its defined stereochemistry allows for predictable polymer chain packing.
As a rigid, angled linker, this diacid is the correct choice for researchers aiming to construct complex, three-dimensional coordination networks. Unlike linear linkers that favor simpler 1D or 2D structures, the `trans`-cyclopentane core pre-determines a non-linear connectivity, enabling the synthesis of materials with specific pore geometries and topologies.
In process chemistry and pharmaceutical development, the enantiomers of this compound serve as reliable and cost-effective resolving agents. They are used to separate racemic mixtures of high-value chiral amines and alcohols through the formation and fractional crystallization of diastereomeric salts, a critical step in producing single-enantiomer active pharmaceutical ingredients (APIs).
Corrosive;Irritant